Pyridine, 3-silyl-
Description
Significance of Silyl (B83357) Functionality in Heterocyclic Chemistry
The incorporation of silyl groups into heterocyclic systems provides a versatile handle for a variety of chemical transformations. Silyl groups can act as protecting groups, facilitate regioselective reactions, and serve as precursors for cross-coupling reactions. rsc.orgrsc.org In the context of pyridine (B92270) chemistry, silylation offers a strategic approach to overcome some of the inherent challenges associated with the manipulation of this electron-deficient ring system. The trimethylsilyl (B98337) group, for instance, is known for its chemical inertness and large molecular volume, which can be exploited to direct the course of a reaction. wikipedia.org
Overview of Pyridine Functionalization Strategies
The functionalization of pyridines can be broadly categorized into several approaches, including electrophilic aromatic substitution, nucleophilic substitution, and transition-metal-catalyzed C-H activation. slideshare.netuiowa.edubeilstein-journals.org Electrophilic substitution on pyridine is generally sluggish due to the electron-withdrawing nature of the nitrogen atom and typically occurs at the 3-position. quora.comquora.com Nucleophilic substitution, conversely, is favored at the 2- and 4-positions. quora.com Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto the pyridine ring, offering high regioselectivity that can be controlled by the choice of catalyst and directing groups. snnu.edu.cnbeilstein-journals.org
Unique Reactivity Profile of the 3-Silyl Group in Pyridine Ring Systems
The presence of a silyl group at the 3-position of the pyridine ring imparts a unique reactivity profile. This substituent can influence the regioselectivity of subsequent reactions and can be readily transformed into other functional groups. For instance, 3-silylpyridines can be converted into the corresponding 3-hydroxy and 3-iodo derivatives through oxidation and iodination, respectively. researchgate.netthieme-connect.com
One of the key synthetic utilities of 3-silylpyridines lies in their application in cross-coupling reactions. The silyl group can be activated and replaced with various aryl or other organic fragments, providing a powerful method for the construction of C-C bonds. sigmaaldrich.com Furthermore, the steric bulk of the silyl group can be harnessed to direct nucleophilic attack to other positions on the pyridine ring. For example, a bulky silyl group at the C-3 position can sterically hinder attack at the C-2 and C-4 positions, thereby favoring functionalization at the C-6 position. researchgate.netmdpi.com
Synthesis and Reactivity Data
The synthesis of 3-silylpyridines can be achieved through several methods. A common approach involves the reaction of 3-bromopyridine (B30812) with an organolithium reagent to generate 3-lithiopyridine, which is then trapped with a silyl chloride. researchgate.netacs.org Another route involves the direct silylation of pyridine using a zinc catalyst, which can afford 3-silylated products. acs.orgacs.org
| Entry | Reactants | Reagents and Conditions | Product | Yield | Reference |
| 1 | 3-Bromopyridine | 1. n-BuLi2. Silyl chloride | 3-Silylpyridine | Varies | researchgate.net |
| 2 | Pyridine, Et3SiH | Zn(OTf)2 (16 mol%) | 3-(Triethylsilyl)pyridine | 9:1 ratio with 3,5-bis(triethylsilyl)pyridine | acs.org |
| 3 | 3-Picoline, Et3SiH | Zn(OTf)2 | 3-Methyl-5-(triethylsilyl)pyridine | - | acs.org |
The reactivity of 3-silylpyridines is diverse. The silicon-carbon bond can be cleaved under certain conditions, a process known as desilylation. nih.govosti.gov This property allows the silyl group to be used as a temporary blocking group to direct other reactions before its removal.
The unique reactivity of 3-silylpyridines makes them valuable intermediates in the synthesis of complex molecules. For example, 3-triisopropylsilylpyridine has been employed in asymmetric electrophilic α-amidoalkylation reactions to produce chiral N-acyl-1,2-dihydropyridines with high regio- and diastereoselectivity. researchgate.net
| Reaction Type | Substrate | Reagents and Conditions | Product | Key Feature | Reference |
| Oxidation | 3-Silylpyridine | - | 3-Hydroxypyridine | Conversion of silyl to hydroxyl group | researchgate.netthieme-connect.com |
| Iodination | 3-Silylpyridine | - | 3-Iodopyridine | Conversion of silyl to iodo group | researchgate.netthieme-connect.com |
| Cross-Coupling | 3-Silylpyridine | Pd catalyst, coupling partner | 3-Arylpyridine | C-C bond formation | sigmaaldrich.com |
| Nucleophilic Addition | 3-(Triisopropylsilyl)pyridine salt | Grignard reagents | 1,2-Dihydropyridines | C-6 selectivity due to steric hindrance | researchgate.net |
Properties
CAS No. |
213602-72-3 |
|---|---|
Molecular Formula |
C5H4NSi |
Molecular Weight |
106.18 g/mol |
InChI |
InChI=1S/C5H4NSi/c7-5-2-1-3-6-4-5/h1-4H |
InChI Key |
UFMRQJWYXLCEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)[Si] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyridine, 3 Silyl and Its Derivatives
Direct C–H Silylation Approaches
Direct C–H silylation represents an atom-economical approach to forming carbon-silicon bonds, avoiding the need for pre-functionalized starting materials. nih.gov These methods typically rely on catalytic activation of a C–H bond on the pyridine (B92270) ring and an Si–H bond of a hydrosilane.
Transition Metal-Catalyzed Dehydrogenative Silylation
Transition metal catalysts have been pivotal in developing C–H silylation reactions. These systems often operate via a dehydrogenative coupling mechanism, releasing dihydrogen as the only byproduct.
Zinc salts, acting as Lewis acids, have proven to be effective and inexpensive catalysts for the dehydrogenative silylation of pyridines. uni.edu
Using zinc triflate (Zn(OTf)₂), the reaction of pyridine with triethylsilane yields 3-(triethylsilyl)pyridine as the major monosilylated product, along with a smaller amount of the disubstituted 3,5-bis(triethylsilyl)pyridine. nih.govacs.org The reaction demonstrates a preference for silylation at the C-3 position (meta to the nitrogen atom), with moderate isolated yields. nih.govacs.orgnih.gov The proposed mechanism is believed to be an electrophilic aromatic substitution (SEAr)-type process. nih.govacs.org The zinc(II) center activates the hydrosilane, facilitating the formation of an electrophilic silicon species. nih.govacs.org This is followed by a 1,4- or 1,2-hydrosilylation of the pyridine ring to form a dihydropyridine (B1217469) intermediate, which then undergoes further silylation and a final retro-hydrosilylation step to yield the aromatic 3-silylpyridine product. nih.govacs.org A combination of zinc triflate and pyridine in a nitrile solvent has also been noted as an effective catalytic system for dehydrogenative silylation. acs.orgresearchgate.net
Table 1: Zinc-Catalyzed Silylation of Pyridine
| Catalyst | Silane (B1218182) | Limiting Reactant | Product(s) | Ratio (1:2) | Isolated Yield | Reference |
| 16 mol % Zn(OTf)₂ | Et₃SiH | Et₃SiH | 1: 3-(triethylsilyl)pyridine2: 3,5-bis(triethylsilyl)pyridine | 9:1 | 41% (for 1) | nih.gov |
| 16 mol % Zn(OTf)₂ | Et₃SiH | Pyridine | 1: 3-(triethylsilyl)pyridine2: 3,5-bis(triethylsilyl)pyridine | 1.5:1 | - | acs.org |
In contrast to systems that yield 3-silylpyridines, a heterobimetallic rhodium-aluminum complex has been developed for the highly regioselective C2-silylation of pyridines. rsc.orgrsc.org This catalytic system controls both site- and mono-selectivity, exclusively producing 2-monosilylpyridines. rsc.org The selectivity is governed by the coordination of the pyridine nitrogen atom to the Lewis-acidic aluminum center of the catalyst. rsc.orgrsc.org This coordination pre-disposes the C-H bond at the adjacent C2 position for activation by the proximal rhodium center. rsc.orgresearchgate.net The proposed mechanism involves the oxidative insertion of the rhodium into the C2–H bond of the coordinated pyridine. researchgate.net Mechanistic studies, including the isolation of a (2-pyridyl)silylrhodium intermediate, support a pathway where the final C-Si bond is formed via reductive elimination from this intermediate. rsc.org
Cationic ruthenium catalysts facilitate the meta-silylation of certain substituted pyridines, yielding C3- and C5-silylated products. snnu.edu.cn The process is described as a three-step sequence that begins with a temporary dearomatization of the pyridine ring. snnu.edu.cn The proposed cascade involves:
An initial 1,4-hydrosilylation of the pyridine. snnu.edu.cn
Dehydrogenative silylation of the resulting N-silylated enamine intermediate. snnu.edu.cn
A final retro-hydrosilylation to regenerate the aromatic ring, now featuring a silyl (B83357) group at the C3 (or C5) position. snnu.edu.cn
Rhodium-Aluminum Complex Catalysis: Regioselective C2 Silylation.
Organometallic Reagent-Mediated Synthesis
An alternative to direct C–H activation involves the use of pre-formed organometallic pyridine derivatives. vbspu.ac.in These methods rely on the generation of a nucleophilic carbon center on the pyridine ring, which then reacts with an electrophilic silicon source, such as a silyl chloride. researchgate.netuniurb.it
A convenient and high-yielding one-pot procedure for the synthesis of sterically demanding 3-silylpyridines starts from commercially available 3-bromopyridine (B30812). researchgate.net The process involves a halogen-lithium exchange reaction, where 3-bromopyridine is treated with an organolithium reagent like n-butyllithium at low temperatures to generate 3-lithiopyridine in situ. researchgate.netclockss.org This highly reactive organometallic intermediate is then immediately trapped by the addition of a silyl chloride (e.g., triisopropylsilyl chloride) to furnish the desired 3-silylpyridine. researchgate.net This approach is particularly useful for introducing bulky silyl groups at the 3-position. researchgate.net Similarly, 3-pyridyl Grignard reagents, formed from 3-halopyridines and magnesium, can serve as the nucleophile in reactions with silyl electrophiles. uniurb.itfiveable.me
Halogen-Metal Exchange and Silylation
A foundational and widely employed method for the synthesis of 3-silylpyridines involves a halogen-metal exchange reaction followed by trapping with an electrophilic silicon source. researchgate.net This two-step sequence typically starts from a 3-halopyridine, most commonly 3-bromopyridine or 3-iodopyridine.
The initial step involves the reaction of the 3-halopyridine with an organometallic reagent, such as an organolithium (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride). researchgate.netumich.eduorganic-chemistry.org This exchange generates a highly reactive 3-pyridylmetal intermediate. The choice of the organometallic reagent and reaction conditions, such as low temperatures (-78 °C for organolithiums), is crucial to prevent side reactions. researchgate.net The use of isopropylmagnesium chloride is noted for yielding a more thermodynamically stable arylmagnesium intermediate. organic-chemistry.org
The subsequent step is the quenching of the in situ generated 3-pyridylmetal species with a suitable silyl halide, typically a chlorosilane like trimethylsilyl (B98337) chloride or a trialkoxysilane. researchgate.net This process, known as silylation, efficiently installs the silyl group at the 3-position of the pyridine ring. researchgate.net This method benefits from the broad availability of both the halopyridine precursors and the silylating agents. researchgate.net
For instance, 2-pyridylboronic acid has been synthesized from 2-bromopyridine (B144113) through an initial reaction with isopropylmagnesium chloride, followed by a metal-boron exchange, a process analogous to silylation. umich.edu Similarly, 3-silylated furans have been prepared using halogen-lithium-silicon exchanges. umich.edu
Metathesis Reactions
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. mdpi.comnumberanalytics.comrsc.org While extensively used for the synthesis of various carbo- and heterocyclic compounds, its direct application for the synthesis of the parent "Pyridine, 3-silyl-" is less common. However, ring-closing metathesis (RCM) is a key strategy for constructing pyridine rings and related nitrogen-containing heterocycles. mdpi.com
The general approach involves a sequence of reactions, often starting with the synthesis of a diallylic α-aminonitrile. mdpi.com This is followed by an RCM reaction to form a cyclic intermediate, which is then aromatized to yield the pyridine ring. mdpi.com For example, a three-step synthesis of substituted pyridines has been described that involves an alkylation, followed by RCM, and then aromatization. mdpi.com
While not a direct route to "Pyridine, 3-silyl-", metathesis provides a powerful platform for constructing complex pyridine derivatives. The silyl group could be introduced either on the starting materials prior to the metathesis reaction or on the final pyridine product through other functionalization methods. The development of new catalysts and reaction conditions continues to expand the scope of metathesis in heterocyclic synthesis. numberanalytics.com
Direct Synthesis of Silylzinc Reagents and Their Utility
Traditional methods for preparing silylzinc reagents often involve pyrophoric silyllithium intermediates, which are difficult to handle. chemrxiv.orgresearchgate.netresearchgate.netnih.gov A significant advancement is the direct synthesis of solid, storable silylzinc reagents from silyl halides, avoiding the use of silyllithium. chemrxiv.orgresearchgate.netresearchgate.netnih.gov This method provides a simpler, safer, and more economical route to these valuable reagents. chemrxiv.orgresearchgate.netresearchgate.netnih.gov
Specifically, reagents such as PhMe2SiZnI and Me3SiZnI have been synthesized directly by employing a coordinating ligand like TMEDA (tetramethylethylenediamine). chemrxiv.orgresearchgate.netresearchgate.netrameshrasappan.com These solid reagents can be stored for extended periods and exhibit broad functional group tolerance. chemrxiv.orgresearchgate.netresearchgate.net
The utility of these directly synthesized silylzinc reagents is extensive. They participate in a wide array of reactions, including alkylation, arylation, allylation, 1,4-addition, and acylation. chemrxiv.orgresearchgate.netresearchgate.netrameshrasappan.com While direct silylation of the pyridine C-H bond to form "Pyridine, 3-silyl-" using these reagents is an area for further exploration, their application in the synthesis of silylated building blocks for more complex pyridine-containing targets is highly valuable. For example, they have been successfully used in the synthesis of aryl and alkyl trimethylsilanes and β-silyl ketones. rameshrasappan.com
Intramolecular Cyclization and Annulation Reactions
Intramolecular cyclization and annulation reactions represent a powerful strategy for the construction of fused heterocyclic systems. In the context of silylated pyridines, these reactions are instrumental in creating pyridine-fused siloles, which are of interest for their electronic and photophysical properties. nih.govnih.govresearchgate.netresearchgate.net
Palladium-Catalyzed Intramolecular Bis-Silylation Leading to Pyridine-Fused Siloles
A novel and significant development in this area is the palladium-catalyzed intramolecular trans-bis-silylation of alkynes. nih.govnih.govresearchgate.net This methodology allows for the synthesis of pyridine-fused siloles from readily accessible starting materials. nih.govnih.govresearchgate.net
The reaction typically involves a substrate such as 2-bromo-3-(pentamethyldisilanyl)pyridine, which is reacted with a terminal alkyne in the presence of a palladium catalyst, often PdCl2(PPh3)2-CuI, under Sonogashira coupling conditions. nih.govnih.govresearchgate.netresearcher.life The reaction proceeds through an intramolecular bis-silylation, where both silicon atoms of the disilanyl (B1231035) group add across the alkyne C-C triple bond, leading to the formation of the fused silole ring system. nih.govresearchgate.net
This reaction is notable as it represents the first successful use of a palladium catalyst for the trans-bis-silylation of alkynes with disilanes. nih.govnih.gov Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism. nih.govresearchgate.net The proposed mechanism involves the initial Sonogashira coupling of the halopyridine with the alkyne, followed by oxidative addition of the Si-Si bond to the palladium center, Si-C bond formation, ring expansion, and finally reductive elimination to afford the pyridine-fused silole and regenerate the palladium catalyst. nih.govresearchgate.net
Table 1: Palladium-Catalyzed Synthesis of Pyridine-Fused Siloles
| Starting Material | Alkyne | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-bromo-3-(pentamethyldisilanyl)pyridine | Ethynylbenzene | PdCl2(PPh3)2-CuI | 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 15 | nih.govresearchgate.net |
| 2-bromo-3-(pentamethyldisilanyl)pyridine | 1-Ethynyl-4-fluorobenzene | PdCl2(PPh3)2-CuI | 2-(4-Fluorophenyl)-1,1-dimethyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 12 | nih.gov |
| 2-bromo-3-(pentamethyldisilanyl)pyridine | 1-Ethynyl-4-methoxybenzene | PdCl2(PPh3)2-CuI | 2-(4-Methoxyphenyl)-1,1-dimethyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 13 | nih.gov |
Ruthenium-Catalyzed Intramolecular Hydrosilylation to Pyridine-Fused Siloles
Ruthenium catalysts have also proven effective in synthesizing pyridine-fused siloles via intramolecular hydrosilylation. researchgate.net This approach utilizes 3-dimethylsilyl-2-ethynylpyridine derivatives as substrates. researchgate.net
In the presence of a suitable ruthenium catalyst, these substrates undergo an intramolecular hydrosilylation reaction, where the Si-H bond adds across the alkyne, leading to the formation of the fused silole ring. researchgate.net The resulting pyridine-fused siloles exhibit interesting photophysical properties, which have been investigated using UV-Vis absorption and fluorescence spectroscopy, as well as DFT calculations. researchgate.net
This ruthenium-catalyzed method provides an alternative and complementary route to the palladium-catalyzed bis-silylation for accessing these important heterocyclic structures. researchgate.net
Formation of N-Silyl Enamines from Pyridine Derivatives
The dearomatization of pyridines to form N-silyl enamines has become a valuable strategy in organic synthesis, as these intermediates can act as versatile nucleophiles. nih.gov This transformation is typically achieved through the hydrosilylation of the pyridine ring, catalyzed by various transition metals or main group elements. nih.gov
The regioselectivity of the hydrosilylation is influenced by the substitution pattern of the pyridine ring. frontiersin.org For 3-substituted pyridines, 1,4-hydrosilylation is generally favored, leading to the formation of N-silyl-1,4-dihydropyridine enamines. frontiersin.orgnih.gov In contrast, 4-substituted pyridines tend to undergo 1,2-hydrosilylation. frontiersin.org
A variety of catalysts have been developed for this transformation, including those based on iridium, ruthenium, and calcium. nih.govfrontiersin.org For example, an iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines has been utilized to generate N-silyl enamines in situ. nih.gov These enamines can then participate in subsequent reactions, such as palladium-catalyzed asymmetric allylic alkylation, to produce enantioenriched C-3-substituted tetrahydropyridines. nih.gov
The proposed mechanism for ruthenium-catalyzed hydrosilylation involves the formation of a cationic silane complex, which facilitates the transfer of a silyl cation to the pyridine nitrogen. frontiersin.orgnih.gov A subsequent hydride transfer to the 4-position yields the N-silyl enamine product. frontiersin.orgnih.gov
Table 2: Catalytic Systems for N-Silyl Enamine Formation from Pyridines
| Catalyst System | Pyridine Substrate | Hydrosilylation Product | Key Features | Reference |
|---|---|---|---|---|
| [Ir(coe)2Cl]2 | 3-Fluoropyridine | N-Silyl-1,2-dihydropyridine | Enables subsequent Pd-catalyzed asymmetric allylic alkylation. | nih.gov |
| Ruthenium(I/II) complexes | 3-Substituted Pyridines | N-Silyl-1,4-dihydropyridine | Selective 1,4-addition. | frontiersin.orgnih.gov |
| Ruthenium(III) complexes | 4-Substituted Pyridines | N-Silyl-1,4-dihydropyridine | High yields for 4-substituted pyridines. | frontiersin.orgnih.gov |
| Calcium hydride species | Pyridines | N-Silyl-1,2-dihydropyridine | Main group metal catalysis. | frontiersin.orgnih.gov |
Hydrosilylation Strategies and Regioselectivity
The synthesis of 3-silylpyridines through hydrosilylation is not a direct single-step addition but rather a sophisticated sequence of reactions. The core strategy involves an initial catalytic hydrosilylation of the pyridine ring to form a less stable, dearomatized intermediate, such as an N-silylated dihydropyridine. The regioselectivity of this initial step—whether the addition occurs across the 1,2- or 1,4-positions—is a critical factor that dictates the final position of the silyl group on the aromatic ring.
The primary pathways to silylated pyridines include:
1,2-Hydrosilylation: This leads to the formation of N-silyl-1,2-dihydropyridines, which are essentially N-silyl enamines. nih.gov These intermediates can then be used in subsequent reactions. The stability and reactivity of these enamines are crucial for further transformations. nih.govresearchgate.net
1,4-Hydrosilylation: This process forms N-silyl-1,4-dihydropyridines. This pathway is key in a multi-step sequence that ultimately yields the silylated pyridine. A notable example involves a sequence of 1,4-hydrosilylation, dehydrogenative C-H silylation of the resulting enamine intermediate, and a final retro-hydrosilylation step to furnish the aromatic 5-silylated pyridine product (equivalent to the 3-position in symmetrically substituted pyridines). nih.gov
Silylboration: A related strategy employs palladium-catalyzed silylboration of pyridines. mdpi.comresearchgate.net In this reaction, a silyl and a boryl group are added across the pyridine ring. The regioselectivity is highly dependent on the pyridine's substitution pattern; unsubstituted pyridines yield C-4 silylated products, whereas 4-substituted pyridines result in C-2 silylation. mdpi.comresearchgate.net The resulting dihydropyridine can often be isolated or oxidized to the corresponding silylated pyridine. mdpi.com
Direct Silylation via Hydrosilylation Intermediates: Some catalytic systems can achieve the direct conversion of pyridine to 3-silylpyridine. For instance, using a zinc catalyst, pyridine reacts with a hydrosilane to afford 3-(triethylsilyl)pyridine. acs.org This transformation is believed to proceed through either a 1,2- or 1,4-hydrosilylation pathway as the initial step, followed by steps that lead to the final aromatized product. acs.org
The regioselectivity of the initial hydrosilylation is influenced by several factors, including the choice of catalyst, the substituents on the pyridine ring, and the reaction conditions. For example, in iridium-catalyzed reactions, the electronic nature of substituents on the pyridine ring can switch the regioselectivity between 1,2- and 1,6-hydrosilylation. rsc.org Similarly, steric hindrance from bulky groups at the 3-position can direct functionalization to other positions on the ring. mdpi.comresearchgate.net
| Strategy | Key Intermediate(s) | Observed Regioselectivity | Reference(s) |
|---|---|---|---|
| Hydrosilylation / Dehydrogenative Silylation / Retro-hydrosilylation | N-Silyl-1,4-dihydropyridine; Enamine | Yields 5-silylated pyridines. | nih.gov |
| Palladium-Catalyzed Silylboration | N-Boryl-C-silyl-dihydropyridine | C-4 silylation for unsubstituted pyridines; C-2 for 4-substituted pyridines. | mdpi.comresearchgate.net |
| Zinc-Catalyzed Direct Silylation | 1,2- or 1,4-Dihydropyridine (B1200194) | Yields 3-silylated and 3,5-bis-silylated pyridines. | acs.org |
| Iridium-Catalyzed 1,2-Hydrosilylation | N-Silyl-1,2-dihydropyridine (enamine) | Regioselectivity (e.g., 1,2- vs. 1,6-) depends on pyridine substituents. | nih.govrsc.org |
Role of Catalytic Systems
The choice of catalyst is paramount in directing the outcome of pyridine hydrosilylation. Different metal complexes exhibit distinct activities and selectivities, enabling access to various silylated intermediates and final products. Transition metals such as iridium, rhodium, ruthenium, and zinc have been prominently featured in these catalytic systems. nih.govresearchgate.net
Iridium Catalysts: Iridium complexes, such as [Ir(coe)₂Cl]₂, are highly effective for the 1,2-hydrosilylation of N-heterocycles, including pyridines. rsc.orgresearchgate.net These reactions produce N-silylated 1,2-dihydropyridines with high efficiency and broad substrate scope. nih.govresearchgate.net The catalyst operates under mild conditions and demonstrates high activity, enabling the synthesis of otherwise unstable enamine intermediates that can be used in subsequent functionalization reactions. nih.gov
Ruthenium Catalysts: Ruthenium-based catalysts have shown variable regioselectivity. Some Ru(II) complexes are known to be strictly 1,4-selective in the hydrosilylation of pyridines. researchgate.net In contrast, other systems, like [Ru(p-cymene)Cl₂(P(Cy)₃)], can favor 1,2-hydrosilylation. frontiersin.orgfrontiersin.org This tunability allows for controlled access to either 1,2- or 1,4-dihydropyridine intermediates, which can be precursors to different silylated isomers.
Zinc Catalysts: Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) has been successfully employed to catalyze the direct silylation of pyridine with triethylsilane, yielding 3-(triethylsilyl)pyridine and a disubstituted byproduct. acs.org This system operates at high temperatures and is notable for achieving C-H functionalization of the aromatic ring, likely through a dearomatization-rearomatization sequence involving hydrosilylation intermediates. acs.org
Rhodium Catalysts: Rhodium complexes are well-established hydrosilylation catalysts. dntb.gov.ua In the context of pyridine reduction, rhodium systems have been noted for promoting 1,2-reductions, similar to iridium and iron catalysts. researchgate.net While much of the recent literature has focused on the analogous hydroboration reactions, rhodium's role in hydrosilylation remains significant for achieving specific selectivities. uni-regensburg.deacs.org
Palladium Catalysts: In the silylboration of pyridines, palladium catalysts are used to activate a silylborane reagent. mdpi.comresearchgate.net The mechanism involves the insertion of pyridine into a Pd-B bond, forming a π-allylpalladium complex which then undergoes reductive elimination to yield the silylated dihydropyridine product. mdpi.com
Other Metal Catalysts: A variety of other metals have been explored for pyridine hydrosilylation. Main-group metals like calcium (Ca) and transition metals such as titanium (Ti) and iron (Fe) have been shown to catalyze 1,2-reductions. researchgate.netfrontiersin.org Conversely, magnesium (Mg) and zirconium (Zr) systems tend to favor 1,4-reductions. researchgate.net
| Catalyst System | Predominant Reaction Type | Typical Product(s) | Reference(s) |
|---|---|---|---|
| [Ir(coe)₂Cl]₂ | 1,2-Hydrosilylation | N-Silyl-1,2-dihydropyridines | nih.govrsc.orgresearchgate.net |
| Zn(OTf)₂ | Direct C-H Silylation (via hydrosilylation) | 3-Silylpyridine, 3,5-Bis(silyl)pyridine | acs.org |
| Ruthenium(II) Complexes | 1,2- or 1,4-Hydrosilylation (catalyst dependent) | N-Silyl-1,2- or 1,4-dihydropyridines | researchgate.netfrontiersin.org |
| Palladium Complexes | Silylboration | N-Boryl-C-silyl-dihydropyridines | mdpi.comresearchgate.net |
| Rhodium Complexes | 1,2-Hydrosilylation/Reduction | 1,2-Reduced Pyridines | researchgate.netuni-regensburg.de |
| Calcium, Iron, Titanium Catalysts | 1,2-Hydrosilylation/Reduction | 1,2-Reduced Pyridines | researchgate.netfrontiersin.org |
Mechanistic Investigations of Reactions Involving Pyridine, 3 Silyl
Computational Chemistry and Theoretical Studies
DFT Calculations for Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the complex reaction mechanisms involving 3-silylpyridine. These computational studies provide detailed insights into reaction pathways, the structures of transient intermediates, and the energetics of these processes, which are often difficult to probe experimentally. sumitomo-chem.co.jpnih.gov
One prominent example is the zinc-catalyzed silylation of pyridine (B92270), where DFT calculations were employed to understand the formation of 3-(triethylsilyl)pyridine. acs.orgacs.org The calculations, performed at the B3LYP/6-311+G(d,p) level of theory, were crucial in determining the feasibility of a Zn-H species forming from the Zn2+ center. acs.orgacs.org Researchers have used Gaussian 09 software with the B3LYP functional to optimize the geometries of reactants, transition states, intermediates, and products in the gas phase. acs.org These studies suggest that the silylation can proceed through either a 1,2- or a 1,4-hydrosilylation addition as the initial steps. acs.org
In the context of 1,3-dipolar cycloaddition reactions, DFT calculations at the M06-2X/Def2TZVP/SMD(MeCN) level have been used to investigate different mechanistic pathways. mdpi.com For instance, in the reaction between a nitrile oxide and an alkene, computational data favored a stepwise radical-mediated pathway over a concerted [3+2] cycloaddition. mdpi.com Furthermore, DFT has been used to study the reaction of lithiated trimethylsilyldiazomethane (B103560) with α-azido ketones, highlighting that the initial step is the chelation of the dipole and dipolarophile by a lithium ion. mdpi.com
Theoretical investigations have also shed light on the reactivity of silylidyne complexes. Quantum-chemical studies, in conjunction with spectroscopic analysis, have been used to understand the isomerism and dynamics of these complexes in solution. nih.govrsc.org
Below is a table summarizing the application of DFT in studying reactions involving silylpyridines.
| Reaction Type | DFT Functional/Basis Set | Key Findings |
| Zinc-catalyzed silylation of pyridine | B3LYP/6-311+G(d,p) | Feasibility of Zn-H species formation; reaction can proceed via 1,2- or 1,4-hydrosilylation. acs.orgacs.org |
| 1,3-Dipolar cycloaddition | M06-2X/Def2TZVP/SMD(MeCN) | Favors a stepwise radical-mediated pathway. mdpi.com |
| Lithiated trimethylsilyldiazomethane with α-azido ketones | M06/6-31+G | Reaction initiated by chelation with a lithium ion. mdpi.com |
Analysis of Metal-Silicon Bond Nature in Silyl-Ligand Complexes
The nature of the metal-silicon bond in complexes containing silyl (B83357) ligands is a subject of significant research interest. Computational analyses have been instrumental in characterizing these bonds, which can range from covalent silyl bonds to base-stabilized silylenes.
In rhodium(III) complexes with a pyridine-2-yloxy-silyl-based N,Si-ligand, computational studies have revealed the electron-sharing nature of the Rh-Si bond. csic.es These analyses also highlighted the significant role of the electrostatic component in the interaction between the transition metal fragment and the silyl ligand. csic.es Similarly, for iridium(III) complexes with a (4-methyl-pyridine-2-yloxy)diisopropylsilyl ligand, DFT studies have been performed to understand the nature of the Ir-Si bonds. rsc.org The results suggest that the Ir-Si bonds in these complexes are intermediate between a base-stabilized silylene and a silyl bond. rsc.org
The bonding in transition metal silane (B1218182) complexes, which are intermediates in the oxidative addition of hydrosilanes, is often described as a 3-center, 2-electron bond, similar to an agostic interaction. wikipedia.org Evidence for these sigma-silane complexes comes from NMR spectroscopy and neutron diffraction studies, which show characteristic J(29Si,1H) coupling constants and elongated Si-H bonds, respectively. wikipedia.org
The table below provides examples of metal-silyl complexes and the nature of the metal-silicon bond as determined by theoretical studies.
| Metal Complex | Ligand | Nature of Metal-Silicon Bond |
| Rh(III) complex | Pyridine-2-yloxy-silyl-based N,Si-ligand | Electron-sharing with significant electrostatic component. csic.es |
| Ir(III) complex | (4-methyl-pyridine-2-yloxy)diisopropylsilyl | Intermediate between base-stabilized silylene and silyl bond. rsc.org |
| Transition Metal Silane Complex | Hydrosilane | 3-center, 2-electron sigma bond. wikipedia.org |
Energy Profiles and Transition State Analysis
Energy profiles and transition state analysis are fundamental aspects of computational chemistry that provide a quantitative understanding of reaction kinetics and thermodynamics. chemguide.co.uksavemyexams.com These diagrams illustrate the energy changes as reactants are converted to products, passing through high-energy transition states. libretexts.org
For the zinc-catalyzed silylation of pyridine, an energy profile for the reaction between proposed intermediates was calculated at the B3LYP/6-311+G(d,p) level. acs.org The profile showed the relative enthalpies in the gas phase, providing insight into the reaction pathway. acs.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. libretexts.org
In the context of atomic layer deposition (ALD), DFT calculations have been used to determine the minimum energy pathway for the reaction of cobalt precursors on a silicon surface. The analysis revealed a two-step reaction involving oxidative addition and reductive elimination, with the oxidative addition being the rate-determining step. matlantis.com The calculated activation energy of 1.07 eV was consistent with experimental observations. matlantis.com
Theoretical calculations of the gas-phase hydrolysis of SiCl3+ showed that the transition state for the 1,3-H migration is below the energy of the reactants, explaining the rapid reaction rate. researchgate.net The energy profile of a reaction can also reveal the presence of intermediates, which correspond to local minima on the potential energy surface. chemguide.co.uk
Experimental Mechanistic Elucidation
Isotopic Labeling Studies
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing invaluable information for elucidating reaction mechanisms. ias.ac.innih.govslideshare.net By replacing an atom with one of its isotopes, chemists can follow its path from reactant to product. ias.ac.in
In the study of the zinc-catalyzed silylation of pyridine, deuterium (B1214612) labeling was employed to probe the proposed mechanism. acs.org The reaction of pyridine-d5 (B57733) with Et3SiH and Zn(OTf)2 yielded a deuterated silylated pyridine product. acs.org GC/MS analysis confirmed the presence of deuterated products, with the position of the remaining hydrogen atom providing evidence for the proposed reaction pathway, which could involve either a 1,2- or a 1,4-hydrosilylation addition. acs.orgacs.org
Isotopic labeling is also crucial in understanding biological reaction mechanisms. For instance, in the enzymatic oxidation of phenylalanine to tyrosine, labeling the 4-position with tritium (B154650) revealed that the atom migrates to an adjacent position during the reaction, a phenomenon known as the "NIH shift". ias.ac.in
Intermediate Isolation and Characterization
The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. While often challenging due to their transient nature, the isolation of intermediates can offer definitive proof of their existence. escholarship.orgescholarship.org
In the zinc-catalyzed silylation of pyridine, conducting the reaction at a lower temperature (180 °C) for a shorter duration (2 hours) allowed for the observation of several proposed intermediates. acs.org Spectroscopic evidence was obtained for key intermediates in the catalytic cycle. acs.orgacs.org
Similarly, in the C2-selective silylation of pyridines using a rhodium-aluminum complex, a key (2-pyridyl)silylrhodium intermediate was characterized by X-ray diffraction analysis. rsc.org This intermediate is believed to produce the 2-silylpyridine product upon reductive elimination. rsc.org The study of a tandem Mn-I exchange and homocoupling process also involved the structural and spectroscopic investigation of organometallic intermediates, revealing previously unknown constitutions of the species involved in these reactions.
Kinetic Studies and Stereochemical Outcomes
Despite the importance of kinetic and stereochemical data in elucidating reaction mechanisms, dedicated studies on 3-silylpyridine are not readily found. Kinetic investigations, which would provide crucial information on reaction rates, the influence of concentration, and temperature dependence, appear to be absent from the current body of scientific publications. Such studies are fundamental to determining the rate law and proposing a plausible reaction pathway.
Similarly, the stereochemical outcomes of reactions involving 3-silylpyridine have not been a focus of published research. Understanding the three-dimensional arrangement of atoms in the products is vital, especially when new chiral centers are formed. Investigations into whether reactions proceed with retention or inversion of stereochemistry, or result in the formation of racemic or diastereomeric mixtures, are essential for controlling the synthesis of specific stereoisomers.
The absence of this information in the scientific literature prevents a detailed discussion and the presentation of empirical data, such as rate constants or diastereomeric/enantiomeric excess values. Further research is required to characterize the kinetic and stereochemical behavior of 3-silylpyridine in its various chemical transformations.
Reactivity and Transformations of Pyridine, 3 Silyl Derivatives
Electrophilic and Nucleophilic Activation Strategies
Activation of the pyridine (B92270) ring is a prerequisite for many functionalization reactions. For 3-silyl-pyridine derivatives, both electrophilic activation of the nitrogen atom and nucleophilic activation of the ring system through hydrosilylation have proven to be effective strategies.
Formation and Reactivity of N-Acylpyridinium Ions
The reaction of pyridines with acylating agents, such as acyl chlorides or chloroformates, generates highly electrophilic N-acylpyridinium ions. mdpi.com These transient species are susceptible to nucleophilic attack, leading to the formation of dihydropyridine (B1217469) derivatives. mdpi.comresearchgate.net In the case of 3-silyl-pyridines, the steric bulk of the silyl (B83357) group plays a crucial role in directing the regioselectivity of the nucleophilic addition. researchgate.netresearchgate.net
Research has shown that when bulky 3-trialkylsilyl groups are present, nucleophilic attack is discouraged at the adjacent C2 and C4 positions. researchgate.netresearchgate.net This steric hindrance makes the C6 position the most accessible site for nucleophiles. For instance, the reaction of the 1-phenoxycarbonyl salt of 3-(triisopropylsilyl)pyridine with various Grignard reagents results exclusively in 1,6-dihydropyridines, formed by the addition of the nucleophile to the C6 position. researchgate.net This high regioselectivity provides a reliable method for synthesizing C6-substituted dihydropyridines, which are valuable synthetic intermediates. researchgate.net
| 3-Silyl Pyridine Derivative | Activating Agent | Grignard Reagent (Nu-) | Observed Product(s) | Regioselectivity |
|---|---|---|---|---|
| 3-(Triisopropylsilyl)pyridine | Phenyl chloroformate | Aryl or Alkyl MgX | 1,2-Dihydropyridine | Exclusive C6-attack |
| 4-Chloro-3-(triisopropylsilyl)pyridine | Phenyl chloroformate | Aryl or Alkyl MgX | 1,2-Dihydropyridine | Exclusive C6-attack |
| 3-(Trimethylsilyl)pyridine | Phenyl chloroformate | Aliphatic MgX | Mixture of dihydropyridines | Mixed (C2, C4, C6 attack) |
Nucleophilic Activation via Hydrosilylation for C-H Functionalization
An alternative to electrophilic activation of the nitrogen is the nucleophilic activation of the pyridine ring itself. This can be achieved through catalytic hydrosilylation, which involves the addition of a Si-H bond across a C=N bond of the pyridine. This process, often catalyzed by transition metals or frustrated Lewis pairs like tris(pentafluorophenyl)borane, converts the electron-deficient pyridine into an electron-rich N-silyl enamine (a silylated dihydropyridine). chemrxiv.orgfrontiersin.orgrsc.org
These N-silyl enamine intermediates are significantly more nucleophilic than the starting pyridine, enabling reactions with electrophiles. chemrxiv.orgfrontiersin.org This strategy effectively reverses the typical reactivity of the pyridine ring, allowing for functionalization at positions that are normally unreactive towards electrophilic attack. This activation method is particularly crucial for reactions like the C3-trifluoromethylation of the pyridine ring. chemrxiv.org The formation of the N-silyl enamine intermediate makes the C3 position susceptible to attack by an electrophilic trifluoromethylating agent. chemrxiv.org
Cross-Coupling and Functionalization Reactions
The unique electronic and steric properties of 3-silyl-pyridines allow for a range of regioselective functionalization reactions, expanding their utility as synthetic building blocks.
Functionalization of C2-Position via Silyl Groups
While a bulky silyl group at the C3-position typically directs nucleophiles to the C6-position in N-acylpyridinium ions, functionalization at the C2-position is also achievable by tuning the reaction conditions and the nature of the nucleophile. researchgate.netresearchgate.net Research has demonstrated that the steric directing effect of the silyl group can be overcome by less sterically demanding nucleophiles. researchgate.net
Specifically, while alkyl and aryl Grignard reagents add selectively to the C6-position, the use of alkynyl Grignard reagents can favor addition at the C2-position. researchgate.net This contrasting reactivity highlights the dual role of the silyl group: its steric effect can dominate to direct larger nucleophiles to the less hindered C6-position, but its electronic or directing effects can favor C2-addition for smaller, less demanding nucleophiles. researchgate.net This provides a switchable method for achieving either C6 or C2 functionalization of the pyridine ring.
Regioselective Additions
The regioselectivity of nucleophilic additions to activated 3-silyl-pyridine derivatives is a key feature of their chemistry. As established, the outcome of the reaction is highly dependent on the steric bulk of both the silyl group and the incoming nucleophile. researchgate.netresearchgate.net
For bulky silyl groups like 3-triisopropylsilyl or 3-geminal bis(silyl), the steric hindrance around the C2 and C4 positions is significant. researchgate.netresearchgate.net Consequently, upon activation with an acyl chloride to form the N-acylpyridinium salt, addition of organometallic reagents such as alkyl, vinyl, and aryl Grignards occurs with high selectivity at the C6-position. researchgate.netresearchgate.net This provides a reliable route to 2,5-disubstituted-1,2-dihydropyridines.
Conversely, when less sterically demanding nucleophiles are used, or when the silyl group itself is smaller (e.g., trimethylsilyl), the selectivity can change. researchgate.netresearchgate.net A notable example is the reaction with alkynyl Grignard reagents, which show a preference for addition at the C2-position, even in the presence of a bulky 3-geminal bis(silyl) group. researchgate.net This allows for the selective synthesis of 2,3-disubstituted-1,2-dihydropyridines.
| Silyl Group at C3 | Nucleophile Type | Major Addition Position | Rationale |
|---|---|---|---|
| -Si(iPr)3 | Alkyl/Aryl Grignard | C6 | Steric hindrance at C2/C4 directs to C6 |
| -gem-bis(silyl) | Alkyl/Aryl Grignard | C6 | Steric effect of the gem-bis(silyl) group dominates |
| -gem-bis(silyl) | Alkynyl Grignard | C2 | Directing effect of the silyl group overcomes the smaller steric demand of the nucleophile |
| -SiMe3 | Alkyl Grignard | Mixture | Reduced steric hindrance allows for competitive attack at C2, C4, and C6 |
Trifluoromethylation at the 3-Position
Direct C-H trifluoromethylation of pyridine is challenging due to the electron-deficient nature of the ring and issues with regioselectivity. chemrxiv.org However, a method for the selective trifluoromethylation at the C3-position of pyridine rings has been developed based on the nucleophilic activation via hydrosilylation. chemrxiv.org
The process involves two key steps:
Hydrosilylation: The pyridine derivative is first treated with a silane (B1218182), such as diphenylsilane, in the presence of a catalyst like tris(pentafluorophenyl)borane. This forms an N-silyl-1,2-dihydropyridine (an N-silyl enamine) intermediate. chemrxiv.org
Electrophilic Trifluoromethylation: The resulting electron-rich enamine readily reacts with an electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagents). chemrxiv.orgbeilstein-journals.org The electrophile attacks the C3-position, leading to a trifluoromethylated intermediate, which upon oxidation (e.g., with DDQ), yields the 3-trifluoromethylated pyridine product. chemrxiv.org
This methodology has been successfully applied to a variety of pyridine and quinoline (B57606) derivatives, tolerating numerous functional groups such as ethers, esters, and halogens. chemrxiv.org
| Substrate | Product | Yield (%) |
|---|---|---|
| Quinoline | 3-Trifluoromethylquinoline | 76 |
| 6-(Benzyloxy)quinoline | 6-(Benzyloxy)-3-(trifluoromethyl)quinoline | 72 |
| 6-Bromoquinoline | 6-Bromo-3-(trifluoromethyl)quinoline | 68 |
| 7-Chloroquinoline | 7-Chloro-3-(trifluoromethyl)quinoline | 75 |
Cross-Coupling with Silylzinc Reagents
Cross-coupling reactions are a cornerstone of modern organic synthesis, and the use of organozinc reagents, as seen in the Negishi coupling, is particularly advantageous due to their high functional group tolerance and reactivity. organic-chemistry.orgsigmaaldrich.com Silylzinc reagents have also emerged as valuable nucleophilic partners in a variety of cross-coupling reactions. dntb.gov.uachemcoplus.co.jpnih.gov These reagents can be prepared directly from silyl halides and activated zinc, avoiding the need for pyrophoric silyllithium precursors. chemcoplus.co.jpnih.gov
While direct cross-coupling of a 3-silylpyridine with a silylzinc reagent is not extensively documented in the reviewed literature, the principles of the Negishi coupling provide a framework for such a potential transformation. The general mechanism involves the oxidative addition of a palladium(0) or nickel(0) catalyst to an organohalide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new carbon-carbon or carbon-heteroatom bond. organic-chemistry.org
The versatility of silylzinc reagents has been demonstrated in their coupling with various electrophiles, including free carboxylic acids, showcasing their broad applicability. dntb.gov.uachemcoplus.co.jp Given the successful application of organozinc reagents in coupling with pyridine derivatives and the demonstrated utility of silylzinc reagents, it is plausible that a 3-halo- or 3-triflyloxypyridine could undergo a Negishi-type coupling with a silylzinc reagent to introduce a second silyl group or other functionalities.
Table 1: Examples of Silylzinc Reagents and their Applications
| Silylzinc Reagent | Application | Reference |
| PhMe₂SiZnI | Cross-coupling with carboxylic acids | dntb.gov.ua |
| Me₃SiZnI | Cross-coupling with carboxylic acids, alkylation, arylation, allylation, 1,4-addition, acylation | dntb.gov.uachemcoplus.co.jp |
Reductive Transformations
The silyl group can direct and facilitate the reduction of the pyridine ring, leading to the formation of valuable saturated and partially saturated azacyclic compounds.
Silylative Reduction of Pyridines to Azacyclic Compounds
A notable transformation is the tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines, which results in the formation of structurally diverse azacyclic compounds with the concurrent creation of sp³ C–Si bonds. Current time information in Bangalore, IN.sigmaaldrich.com This reaction proceeds via a cascade of hydrosilylation steps. Depending on the substitution pattern of the pyridine, the initial step is a 1,2- or 1,4-hydrosilylation. Current time information in Bangalore, IN.sigmaaldrich.com This is followed by selective hydrosilylation of the resulting enamine double bonds, ultimately affording β-silylated azacyclic products. Current time information in Bangalore, IN. The reaction of 2-substituted pyridines, for instance, is believed to proceed through an enamine intermediate that is subsequently reduced to the corresponding piperidine (B6355638) product. sigmaaldrich.com
This method provides a metal-free pathway to dearomatize pyridines while installing a silyl group on the saturated carbocyclic framework, offering a route to novel building blocks. sigmaaldrich.com
Conversion of Dihydropyridines to Tetrahydropyridines
Silylated dihydropyridines can be selectively reduced to the corresponding tetrahydropyridines. For example, chiral N-acyl-1,2-dihydropyridines, which can be synthesized from 3-triisopropylsilylpyridine, undergo conjugate reduction of the diene moiety. researchgate.net This transformation, followed by the removal of the chiral auxiliary, yields enantiomerically pure 1,2,3,6-tetrahydropyridines. researchgate.net This demonstrates the utility of the silyl group in directing the initial dearomatization and its compatibility with subsequent reduction steps to access partially saturated heterocyclic systems. units.it
Derivatization of the Silyl Group for Further Transformations
The silyl group at the 3-position of the pyridine ring is not merely a spectator; it can be strategically transformed into other functional groups, thereby serving as a versatile handle for further synthetic modifications.
Convenient oxidation and iodination procedures have been developed to convert 3-silylpyridines into the corresponding 3-hydroxy- and 3-iodo-derivatives, respectively. thieme-connect.comresearchgate.net Furthermore, Friedel-Crafts acylation of 5-(trialkylsilyl)dihydropyridines can proceed via ipso-substitution to achieve C-5 acylation. researchgate.net This reactivity highlights the silyl group's role as a latent functional group, enabling access to a wider range of substituted pyridine derivatives.
Table 2: Derivatization of 3-Silylpyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Silylpyridine | Oxidation | 3-Hydroxypyridine | thieme-connect.comresearchgate.net |
| 3-Silylpyridine | Iodination | 3-Iodopyridine | thieme-connect.comresearchgate.net |
| 5-(Trialkylsilyl)dihydropyridine | Friedel-Crafts Acylation | C-5 Acylated Dihydropyridine | researchgate.net |
Cleavage Pathways of Silyl Groups
The ability to selectively cleave the carbon-silicon bond is crucial for the synthetic utility of silyl-substituted pyridines, as it allows for the introduction of a hydrogen atom or other functionalities at a specific position after the silyl group has served its synthetic purpose.
A common method for the cleavage of silyl groups is the use of fluoride (B91410) ion sources, owing to the high strength of the silicon-fluoride bond. harvard.edu Reagents such as tetrabutylammonium (B224687) fluoride (TBAF), hydrogen fluoride-pyridine, and triethylamine (B128534) trihydrofluoride are frequently employed for this purpose. harvard.edu The ease of cleavage can be influenced by the steric bulk of the substituents on the silicon atom and the electronic environment of the C-Si bond.
In a specific example, the triisopropylsilyl group of a C-3 acylated 1,2-dihydropyridine was successfully removed upon reaction with hydrobromic acid in acetic acid. researchgate.net This demonstrates that acidic conditions can also be effective for the cleavage of C-Si bonds in these systems. The choice of cleavage conditions can be tailored to be compatible with other functional groups present in the molecule. gelest.comresearchgate.net
Advanced Applications in Chemical Synthesis and Materials Science
Chiral Auxiliaries and Asymmetric Synthesis
The steric and electronic properties of the 3-silyl group have been effectively harnessed to control stereochemical outcomes in asymmetric reactions.
Role in Asymmetric Electrophilic α-Amidoalkylation
3-Silylpyridines have proven instrumental in asymmetric electrophilic α-amidoalkylation reactions. researchgate.net A notable application involves the use of 3-triisopropylsilylpyridine in a reaction with chiral N-acyliminium ions. researchgate.net This process leads to the formation of a chiral N-acyl-1,2-dihydropyridine with exceptional regio- and diastereoselectivity. researchgate.net The bulky triisopropylsilyl group at the C-3 position effectively directs the nucleophilic attack to the C-6 position of the pyridine (B92270) ring upon activation with an acyl chloride. researchgate.net The resulting dihydropyridine (B1217469) can be further transformed through conjugate reduction and removal of the chiral auxiliary to yield enantiomerically pure 1,2,3,6-tetrahydropyridines. researchgate.net This methodology has been successfully applied in the total synthesis of indolizidine alkaloids. researchgate.net
The "Asymmetric Electrophilic α-Amidoalkylation" reaction itself is a powerful tool for the stereoselective synthesis of 2-substituted piperidine (B6355638) derivatives. researchgate.net By employing a chiral alkylaminocarbonyl unit as a chiral auxiliary, this method facilitates the creation of complex chiral structures. researchgate.net
Stereocontrol in Pyridine Ring Functionalization
The silyl (B83357) group at the 3-position of the pyridine ring exerts significant stereocontrol in functionalization reactions. The bulky nature of the silyl group, such as the triisopropylsilyl group, discourages nucleophilic attack at the adjacent C-2 and C-4 positions of the N-acylpyridinium salt. researchgate.net This steric hindrance makes the C-6 position the most favorable site for nucleophilic addition, leading to high regioselectivity. researchgate.net This principle has been demonstrated in reactions with Grignard reagents, where bulky 3-geminal bis(silyl) pyridines, upon activation, react with very high C-6 selectivity. researchgate.net This regioselective functionalization is a key step in the synthesis of various substituted pyridine derivatives. researchgate.net
Precursors for Advanced Materials
3-Silylpyridines serve as crucial precursors in the synthesis of novel materials with promising electronic and photophysical properties.
Synthesis of Pyridine-Fused Siloles for Optoelectronic Applications
Pyridine-fused siloles are a class of compounds that have garnered considerable interest for their potential use in optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.govnih.govmdpi.com A novel synthetic route to these materials involves the palladium-catalyzed intramolecular trans-bis-silylation of alkynes using 2-bromo-3-(pentamethyldisilanyl)pyridine as a starting material. nih.govnih.govresearchgate.net In this reaction, the 3-silylpyridine derivative reacts with ethynylbenzene derivatives in the presence of a PdCl2(PPh3)2-CuI catalyst to yield the corresponding pyridine-fused siloles. nih.govnih.gov This method represents the first successful use of a palladium catalyst for the trans-bis-silylation of alkynes with disilanes. nih.gov The reaction mechanism, which has been investigated using DFT calculations, proceeds through a Sonogashira coupling followed by intramolecular bis-silylation. nih.govresearchgate.net
| Precursor | Alkyne | Catalyst | Product | Application |
| 2-bromo-3-(pentamethyldisilanyl)pyridine | Ethynylbenzene derivatives | PdCl2(PPh3)2-CuI | Pyridine-fused siloles | Optoelectronics nih.govnih.gov |
| 3-ethynyl-2-pentamethyldisilanylthiophene derivatives | - | Rhodium complex | Thiophene-fused siloles | Optoelectronics mdpi.com |
Development of Organosilicon Compounds with Tunable Properties
Organosilicon compounds, in general, are highly stable and exhibit diverse reactivities when activated by appropriate reagents or transition-metal catalysts. hokudai.ac.jp This allows for the development of materials with tunable properties for various applications, including pharmaceuticals and functional organic materials. hokudai.ac.jp The synthesis of highly functionalized organosilicon compounds remains a challenge, driving the development of new selective synthetic methods. hokudai.ac.jp The flexible molecular chain and weak intermolecular forces of polysiloxanes, a class of organosilicon polymers, give them low surface energy and high spreadability, making them useful as defoamers, release agents, and surfactants. sbfchem.com The ability to incorporate different organic functional groups onto the silicon atom allows for the creation of specialty polymers with tailored characteristics. researchgate.net
Ligands in Transition Metal Catalysis
The incorporation of a silyl group into a pyridine-based ligand can significantly influence the electronic and steric properties of a metal center, thereby modulating its catalytic activity. Silylenes, which are divalent silicon compounds, are particularly interesting as ligands due to their strong σ-donor characteristics, which can stabilize transition metals in low valent states. rsc.orgresearchgate.net Transition metal complexes featuring silylene ligands have shown promise as catalysts in a variety of reactions, including hydroboration, hydrosilylation, and hydrogenation. rsc.orgresearchgate.net
For instance, silyl–pyridine–amine pincer ligands have been synthesized and used to create iridium complexes for the catalytic silane (B1218182) deuteration. researchgate.netacs.org Cobalt complexes with chiral 1,3-bis(2-pyridylimino)isoindolate ligands have been effective in the enantioselective hydrosilylation of carbonyls. acs.org While the direct use of "Pyridine, 3-silyl-" as a ligand is an area of ongoing research, the broader field of silyl-functionalized pyridine ligands highlights the potential for developing novel and efficient transition metal catalysts. researchgate.netacs.orgacs.org
Silyl-Pyridine Ligands in Iridium and Rhodium Complexes
Silyl-substituted pyridine ligands have been successfully incorporated into iridium (Ir) and rhodium (Rh) complexes, creating catalysts with unique structural and electronic properties. Unsaturated 16-electron iridium and rhodium complexes featuring a silyl-bipyridine-based SiNN-pincer ligand have been synthesized and characterized. rsc.org These complexes are notable for their specific geometries, which are crucial for their catalytic functions. For instance, rhodium(III) complexes with silicon-based bidentate ligands, such as 8-(dimethylsilyl)quinoline, have been synthesized and shown to adopt a distorted trigonal bipyramidal structure in their neutral form and a square pyramidal structure in their cationic form. researchgate.net
The synthesis of these complexes often involves the reaction of a suitable metal precursor, like [MCl2(η5-C5Me5)]2 (where M is Ir or Rh), with the corresponding silyl-pyridine ligand. ias.ac.in For example, pentamethylcyclopentadienyl iridium(III) and rhodium(III) complexes with dipyridyl-N-alkylimine ligands have been prepared, demonstrating the versatility of these metals in coordinating with pyridine-based structures. ias.ac.in The coordination of the silyl-pyridine ligand to the metal center can significantly alter the electronic properties of the complex. The incorporation of silicon into the ligand backbone can yield electron-rich metal centers upon coordination. msstate.edu
Furthermore, iridium complexes with silyl-pincer ligands have been developed for various catalytic transformations. This includes the synthesis of complexes like (NSiN)Ir(H)Cl(PPh3) and the dihydride complex (NSiN)IrH2(PPh3), which features a hydride ligand in a coordination site trans to the silyl group. acs.org The reactivity of these complexes can be tuned by modifying the ligands, as seen in the preparation of cationic Ir(III) complexes of the type [(NSiN)IrSiR3(NCMe)2][OTf]. acs.org Studies on half-sandwich type osmium(II), ruthenium(II), iridium(III), and rhodium(III) complexes with bidentate glycosyl heterocyclic ligands have also been conducted to assess their structure-activity relationships. mdpi.com
| Complex Type | Metal Center | Ligand Type | Key Structural Features | Reference |
|---|---|---|---|---|
| BpySiNN Pincer Complex | Iridium, Rhodium | Silyl-bipyridine pincer | Unsaturated 16-electron complexes. | rsc.org |
| Cationic Rh(III) Complex | Rhodium | 8-(dimethylsilyl)quinoline | Square pyramidal geometry. | researchgate.net |
| (NSiN)Ir Dihydride Complex | Iridium | NSiN Pincer Ligand | Hydride ligand trans to the silyl group. | acs.org |
| Pentamethylcyclopentadienyl Complex | Iridium, Rhodium | Dipyridyl-N-alkylimine | Pseudo-octahedral geometry around the metal ion. | ias.ac.in |
Influence of Silyl Group on Catalytic Activity
The silyl group on the pyridine ligand exerts a significant influence on the catalytic activity of iridium and rhodium complexes. This influence stems from both steric and electronic effects. The choice of metal center in conjunction with the ligand determines the selectivity of catalytic reactions; for example, rhodium complexes may favor hydrosilylation products, whereas analogous iridium complexes can yield dehydrogenative silylation products. msstate.edu
In iridium-catalyzed silylation of C-H bonds, the steric bulk of the ligands is a critical factor. chemrxiv.orgnih.gov Computational and experimental studies have shown that sterically demanding ligands, such as those with bulky silyl groups, can prevent the formation of less reactive catalyst resting states, like (L1)Ir[Si]3 complexes. chemrxiv.orgnih.gov Instead, they favor the formation of more reactive species, such as (L1)Ir[Si]2(H) complexes, leading to higher catalytic rates. chemrxiv.orgnih.gov The steric hindrance created by the silyl group can therefore be a tool to modulate the reaction mechanism and enhance catalyst performance. chemrxiv.org
The electronic properties imparted by the silyl group are also crucial. The incorporation of silicon into the ligand framework generally leads to more electron-rich metal centers. msstate.edu This electronic modification can affect the various steps of the catalytic cycle, including oxidative addition and reductive elimination. For instance, in the iridium-catalyzed C-H borylation of arenes, the iridium complex bearing a silyl-bipyridine pincer ligand demonstrated high catalytic activity, facilitating the reaction under mild conditions with high yields. rsc.org Similarly, cationic rhodium(III) complexes with silyl ligands have shown significant activity in the hydrosilylation of alkenes, with the most sterically hindered complex being the most active. researchgate.net
| Catalytic Process | Metal/Ligand System | Observed Influence of Silyl Group | Reference |
|---|---|---|---|
| Arene Silylation | Iridium / Sterically encumbered phenanthrolines | Steric bulk favors formation of more reactive (L1)Ir[Si]2(H) catalyst species, increasing reaction rates. | chemrxiv.orgnih.gov |
| Alkene Hydrosilylation vs. Dehydrogenative Silylation | Rhodium vs. Iridium / Silyl phosphines | Selectivity is modified by the choice of metal; Rh favors hydrosilylation, Ir favors dehydrogenative silylation. | msstate.edu |
| Arene C-H Borylation | Iridium / Silyl-bipyridine pincer | Facilitated high catalytic activity under mild conditions. | rsc.org |
| Alkene Hydrosilylation | Cationic Rhodium(III) / Silyl-quinoline | The most sterically hindered complex exhibited the highest catalytic activity. | researchgate.net |
Building Blocks for Complex Molecular Scaffolds
The term "molecular scaffold" refers to the core structure of a molecule upon which other functional groups are built. nih.gov These scaffolds are fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse properties. nih.govrsc.orgsigmaaldrich.com 3-Silylpyridines, particularly those with bulky silyl groups, serve as valuable building blocks for constructing complex molecular frameworks. researchgate.net The presence of the silyl group, for example, can direct the regioselectivity of nucleophilic additions to the pyridine ring. A bulky group at the C-3 position discourages functionalization at the C-2 and C-4 positions, making the C-6 position the primary site for nucleophilic attack upon activation of the pyridine. researchgate.net This regioselective control is instrumental in synthesizing specifically substituted dihydropyridine and tetrahydropyridine (B1245486) structures, which are important heterocyclic motifs. researchgate.net
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic molecules by combining two π-electron systems to form a ring. libretexts.org Pyridine derivatives, including 3-silylpyridine, can participate in such reactions. When the pyridine nitrogen is functionalized, it can form pyridinium (B92312) ylides. These dipolar species are capable of undergoing various dipolar cycloaddition reactions with electron-poor partners, known as dipolarophiles. researchgate.net This process leads to the formation of polycyclic frameworks that incorporate a dihydropyridine (DHP) moiety. researchgate.net
The Huisgen 1,3-dipolar cycloaddition, for instance, involves the reaction of a 1,3-dipolar compound with a dipolarophile to create five-membered heterocycles. ijrpc.com The ability to generate pyridinium ylides from 3-silylpyridine opens pathways to synthesize complex heterocyclic systems through these established cycloaddition methodologies. While direct examples of 3-silylpyridine in specific named cycloadditions like the Diels-Alder reaction are less commonly detailed, its functionalized derivatives provide the necessary electronic character for participation in formal cycloaddition processes. researchgate.netntnu.edu
One-Pot Tandem Reactions
A convenient one-pot procedure has been developed for the synthesis of sterically hindered 3-silylpyridines themselves, starting from commercially available 3-bromopyridine (B30812). researchgate.net This is followed by their in-situ use in asymmetric electrophilic α-amidoalkylation reactions to produce chiral N-acyl-1,2-dihydropyridines with high selectivity. researchgate.net
Another significant application is in the tandem dearomatization/enantioselective allylic alkylation of pyridines. nih.gov This multistep, one-pot reaction sequence begins with an iridium(I)-catalyzed dearomative 1,2-hydrosilylation of a substituted pyridine. The resulting N-silyl enamine then acts as a nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation. nih.gov This process successfully generates enantioenriched, C-3-substituted tetrahydropyridine products, which are otherwise difficult to access. nih.gov Various electron-poor pyridines, including those with substituents at the 3- and 4-positions, are viable substrates for this transformation, yielding products with excellent enantioselectivity. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Site-Selective Silylation
The precise and efficient synthesis of 3-silylpyridines remains a key area of research, with a focus on developing innovative catalytic systems that offer high site-selectivity. While methods for C2 and C4 silylation of pyridines have seen significant progress, achieving meta-selectivity at the C3 position presents a unique challenge. rsc.orgsnnu.edu.cn
Current research is geared towards the design of sophisticated catalysts that can overcome the inherent electronic and steric properties of the pyridine (B92270) ring, which typically favor functionalization at other positions. rsc.org One promising approach involves the use of iridium-based catalysts in conjunction with specialized ligands. For instance, an iridium catalyst paired with a sterically hindered phenanthroline ligand has demonstrated success in the meta-selective C-H silylation of pyridines. snnu.edu.cn This system's effectiveness lies in the ligand's ability to direct the iridium catalyst to the C3 position, facilitating the desired transformation with good yields and high selectivity. snnu.edu.cn
Another innovative strategy employs a bifunctional catalyst system, such as an iridium-Lewis acid combination. snnu.edu.cn In this approach, a ligand bearing a Lewis acidic moiety, like an alkylborane, interacts with the nitrogen atom of the pyridine. This interaction not only activates the pyridine ring but also steers the iridium catalyst towards the meta position, enabling C-H borylation, a process that can be a precursor to silylation. snnu.edu.cn
Furthermore, the development of rhodium-aluminum complexes has shown promise for C2-selective silylation, highlighting the potential for bimetallic systems to control regioselectivity. rsc.org Although focused on the C2 position, the principle of using a Lewis acidic metal to coordinate the pyridine and a transition metal to activate the C-H bond could be adapted for C3-selective processes. rsc.org The exploration of different transition metals and ligand designs is an active area of investigation aimed at achieving exclusive meta-silylation.
The table below summarizes some of the key catalytic systems being explored for site-selective functionalization of pyridines, including those with potential for adaptation to 3-silylation.
| Catalyst System | Ligand | Selectivity | Reference |
| [Ir(cod)(OMe)]2 | 2,4,7-trimethyl-1,10-phenanthroline | meta-Silylation | snnu.edu.cn |
| Iridium-Lewis Acid | 1,10-phenanthroline with alkylborane | meta-Borylation | snnu.edu.cn |
| Rhodium-Aluminum Complex | X-type aluminyl ligand | C2-Silylation | rsc.org |
| Zinc(II) triflate | None specified | meta-Silylation | acs.org |
These ongoing efforts in catalyst development are crucial for making 3-silylpyridines more accessible and enabling their broader application in synthesis and materials science.
Exploration of Pyridine, 3-Silyl- in Polymer Chemistry and Nanomaterials
The unique electronic and structural properties of 3-silylpyridines make them attractive building blocks for the creation of advanced polymers and nanomaterials. frontiersin.org The introduction of a silyl (B83357) group can influence the material's thermal stability, electronic conductivity, and interfacial properties, opening up new avenues for material design and application. frontiersin.org
In polymer chemistry, 3-silylpyridine units can be incorporated into polymer backbones or as pendant groups to tailor the final properties of the material. Researchers are investigating how the inclusion of these moieties affects polymer morphology, processability, and performance in applications such as organic electronics and specialized coatings. The silyl group can also serve as a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups.
In the realm of nanomaterials, 3-silylpyridines can be utilized in the synthesis of polymer-inorganic nanocomposites. frontiersin.org These hybrid materials combine the advantages of both organic polymers and inorganic nanoparticles. frontiersin.orgresearchgate.net The pyridine nitrogen can coordinate to metal centers, while the silyl group can influence the material's compatibility and interfacial interactions. frontiersin.org This dual functionality is being explored for the development of novel thermoelectric materials, where the goal is to achieve high electrical conductivity and low thermal conductivity. frontiersin.org
The functionalization of nanoparticles with 3-silylpyridine derivatives is another promising research direction. rsc.org The properties of nanoparticles, such as their cellular uptake and biocompatibility, are heavily influenced by their surface chemistry. rsc.org By modifying the surface of nanoparticles with 3-silylpyridines, researchers aim to control these properties for applications in drug delivery and bioimaging. nih.govmdpi.com The silyl group can enhance stability, while the pyridine unit can provide a site for further functionalization or interaction with biological targets. nih.gov
| Research Area | Potential Application of 3-Silylpyridine | Key Properties Influenced |
| Polymer Chemistry | Monomer for specialty polymers | Thermal stability, electronic properties, processability |
| Nanocomposites | Component in polymer-inorganic hybrids | Interfacial chemistry, thermoelectric properties |
| Nanoparticle Functionalization | Surface modification of nanoparticles | Biocompatibility, cellular uptake, targeting |
The exploration of 3-silylpyridines in these areas is still in its early stages, but the initial findings suggest a significant potential for creating materials with novel and enhanced functionalities.
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational modeling has become an indispensable tool in modern chemistry, offering powerful insights into reaction mechanisms, reactivity, and material properties. tms.org In the context of 3-silylpyridines, advanced computational methods are being employed to predict their behavior and guide the design of new synthetic routes and materials. mit.eduscirp.org
Researchers are using computational models to understand the factors that govern the site-selectivity of silylation reactions on the pyridine ring. rsc.org By simulating reaction pathways and transition states, it is possible to identify the electronic and steric parameters that favor functionalization at the C3 position. rsc.orgscirp.org This predictive capability can accelerate the discovery of new and more efficient catalytic systems by allowing for the in-silico screening of potential catalysts and ligands before they are synthesized and tested in the lab. mit.edu
Furthermore, computational modeling is being used to predict the properties of polymers and nanomaterials incorporating 3-silylpyridine units. tms.orgnih.gov By calculating electronic structures, orbital energies, and intermolecular interactions, researchers can forecast how the inclusion of 3-silylpyridines will affect the material's conductivity, stability, and other key characteristics. frontiersin.org This information is crucial for the rational design of materials with specific, targeted functionalities. For instance, computational studies can help in designing thermoelectric materials with optimized performance by predicting the electronic and thermal transport properties of different polymer-inorganic compositions. frontiersin.org
The development of more accurate and efficient computational models is an ongoing area of research. biorxiv.org As computational power increases and theoretical methods become more sophisticated, the ability to predict the behavior of complex chemical systems with high fidelity will continue to improve. This will undoubtedly play a pivotal role in unlocking the full potential of 3-silylpyridines in various applications.
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry and sustainable manufacturing are increasingly influencing the way chemical syntheses are designed and executed. nih.govuni-goettingen.de The integration of flow chemistry and the development of sustainable synthetic routes are key future directions for the production of 3-silylpyridines. cam.ac.ukrsc.org
Flow chemistry, which involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise manner, offers several advantages over traditional methods. cam.ac.ukd-nb.info These include improved heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for automation and telescoped reaction sequences where multiple synthetic steps are performed in a continuous process. mdpi.combeilstein-journals.org For the synthesis of 3-silylpyridines, flow chemistry could enable better control over reaction conditions, leading to higher yields and selectivities. rsc.org The ability to safely handle reactive intermediates and reagents is another significant benefit that could be leveraged in the development of novel synthetic pathways. d-nb.info
In parallel, there is a strong drive to develop more sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgmpie.de This includes the exploration of catalytic systems that operate under milder conditions and the use of more environmentally benign solvents and reagents. nih.govfau.eu For the synthesis of 3-silylpyridines, this could involve the development of biocatalytic or electrochemical methods, which often offer high selectivity and operate under ambient conditions. nih.govresearchgate.net
The combination of flow chemistry and sustainable synthesis principles represents a powerful approach for the future production of 3-silylpyridines. rsc.org By designing continuous, atom-economical processes, it will be possible to manufacture these valuable compounds in a more efficient, cost-effective, and environmentally responsible manner. uni-goettingen.de
Q & A
Q. What are the optimal synthetic routes for preparing 3-silyl-pyridine derivatives with high regioselectivity?
The synthesis of 3-silyl-pyridine derivatives often involves regioselective silylation at the pyridine ring’s 3-position. A validated approach includes using lithiation followed by silyl electrophile quenching. For example, pyridine can undergo directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at low temperatures (-78°C), followed by reaction with trimethylsilyl chloride (TMSCl) to yield 3-silyl derivatives . Alternative methods leverage Sonogashira coupling for introducing silyl-alkynyl groups at the 3-position under palladium catalysis . Ensure inert conditions (argon atmosphere) to prevent oxidation of sensitive intermediates.
Q. What analytical techniques are most effective for characterizing silyl group orientation in 3-silyl-pyridine derivatives?
- Nuclear Magnetic Resonance (NMR): , , and NMR are critical for confirming silyl group attachment and orientation. For instance, NMR typically shows distinct shifts between -10 to 20 ppm for trimethylsilyl groups .
- X-ray Crystallography: Resolves spatial arrangements of the silyl group relative to the pyridine ring.
- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and molecular weight, with retention time alignment against standards (e.g., pyridine derivatives in environmental analysis protocols) .
Q. What precautions are essential when handling air-sensitive 3-silyl-pyridine intermediates in organometallic syntheses?
- Use Schlenk lines or gloveboxes for moisture- and oxygen-sensitive reactions.
- Store intermediates under inert gases (N or Ar) at -20°C.
- Dispose of waste via certified chemical disposal services to avoid environmental contamination, as silyl compounds can hydrolyze to toxic silanols .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the coordination behavior of 3-silyl-pyridine in metal complexes?
DFT studies model donor-acceptor interactions between the pyridine’s nitrogen and metal centers. For example, calculations on analogous pyridine derivatives show that the silyl group’s electron-withdrawing effect reduces pyridine’s basicity, weakening metal-ligand binding. Basis sets like 6-311G(d,p) and functionals (e.g., B3LYP) are used to optimize geometries and compute charge transfer energies . Compare computational results with experimental data (e.g., UV-Vis or cyclic voltammetry) to validate predictions.
Q. What experimental strategies resolve contradictions between computational predictions and observed reaction kinetics in silyl-pyridine ligand exchange reactions?
Discrepancies often arise from solvent effects or unaccounted intermediates. Use time-resolved electrospray ionization mass spectrometry (ESI-MS) to track ligand exchange kinetics in real time. For example, isotopic labeling (e.g., -pyridine) can distinguish between competing pathways. Fit kinetic data to first-order models to extract rate constants () and compare with DFT-derived activation energies . Adjust solvent polarity (e.g., DMF vs. THF) to probe solvation effects.
Q. What mechanistic insights explain the preferential reactivity of 3-silyl-pyridine derivatives at specific ring positions during electrophilic substitution?
The silyl group’s +I effect deactivates the pyridine ring, directing electrophiles to the 4-position. However, steric hindrance from bulky silyl groups (e.g., tert-butyldimethylsilyl) can shift reactivity to the 5-position. Mechanistic studies using - HMBC NMR or in situ IR spectroscopy help identify intermediates like σ-complexes. For sulfonation, HgSO catalysis stabilizes the transition state at the 3-position via coordination to the nitrogen lone pair .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of 3-silyl-pyridine complexes in aqueous media?
Contradictions may stem from pH variations or silyl group hydrolysis kinetics. Perform controlled stability assays:
- Monitor degradation via HPLC at pH 2–12.
- Use NMR to track hydrolysis products (e.g., silanols).
- Compare with computational hydrolysis pathways (DFT) to identify rate-determining steps .
Methodological Recommendations
Q. What protocols ensure reproducibility in silyl-pyridine synthetic workflows?
- Document exact stoichiometries, reaction times, and purification steps (e.g., column chromatography with silica gel).
- Validate reproducibility via parallel experiments (error <5%) and statistical analysis (e.g., Student’s t-test) .
- Share raw data (e.g., NMR spectra, kinetic plots) in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
